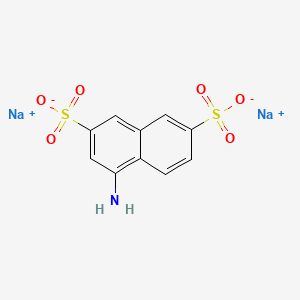
4-Aminonaphthalene-2,7-disulphonic acid, sodium salt
Cat. No. B8518557
Key on ui cas rn:
83929-51-5
M. Wt: 347.3 g/mol
InChI Key: WPAOXJCUDUIWQR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04129590
Procedure details


A 151.7 g portion of 1-amino-3,6-naphthalenedisulfonic acid is added with stirring to 200 ml of water containing 44 g of sodium hydroxide. This solution is treated with activated charcoal and filtered. To the filtrate is added ethyl alcohol with the formation of a precipitate which is allowed to stand. The solid is collected by filtration and set aside. More ethyl alcohol is added to the filtrate with the formation of additional product. This product is collected after standing and is combined with the material previously set aside. The combined product is dissolved in water, treated with activated charcoal and is recrystallized from ethyl alcohol. The product is collected by filtration, washed with absolute ethyl alcohol and is dried to give 1-amino-3,6-naphthalenedisulfonic acid disodium salt.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[C:4]([S:16]([OH:19])(=[O:18])=[O:17])[CH:3]=1.[OH-].[Na+:21].C>O>[Na+:21].[Na+:21].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[C:4]([S:16]([O-:19])(=[O:18])=[O:17])[CH:3]=1 |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=CC2=CC(=CC=C12)S(=O)(=O)O)S(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the filtrate is added ethyl alcohol with the formation of a precipitate which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
More ethyl alcohol is added to the filtrate with the formation of additional product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This product is collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The combined product is dissolved in water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from ethyl alcohol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with absolute ethyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Na+].[Na+].NC1=CC(=CC2=CC(=CC=C12)S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
